2-(Benzyloxyiminomethyl)pyridine
Description
Properties
IUPAC Name |
N-phenylmethoxy-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-6-12(7-3-1)11-16-15-10-13-8-4-5-9-14-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVXRRHDUXNKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Aldehyde Activation : The aldehyde group undergoes nucleophilic attack by the amine group of O-benzylhydroxylamine.
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Condensation : Acid- or base-catalyzed conditions facilitate imine (oxime) formation. A typical procedure involves refluxing equimolar amounts of pyridine-2-carbaldehyde and O-benzylhydroxylamine hydrochloride in ethanol with sodium acetate as a base.
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Workup : The product is isolated via solvent evaporation, followed by purification through recrystallization or column chromatography.
Key Parameters :
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Solvent : Ethanol, methanol, or tetrahydrofuran.
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Catalyst : Sodium acetate (2.0 eq.) to neutralize HCl generated from O-benzylhydroxylamine hydrochloride.
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Temperature : Reflux (~78°C for ethanol).
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Yield : Estimated 70–85% based on analogous oxime syntheses.
Vilsmeier-Haack Formylation Followed by Oxime Formation
For scenarios where pyridine-2-carbaldehyde is unavailable, formylation of 2-methylpyridine provides an alternative pathway.
Step 1: Vilsmeier-Haack Formylation
2-Methylpyridine is treated with a Vilsmeier reagent (POCl₃ and DMF) to introduce the aldehyde group at the 2-position.
Reaction Conditions :
Step 2: Oxime Synthesis
The resulting aldehyde is reacted with O-benzylhydroxylamine under conditions identical to Method 1.
Palladium-Catalyzed Decarboxylative Coupling
Adapting methodologies from CN104016905A and CN101863826B, a palladium-catalyzed approach could couple pre-formed benzyloxyiminomethyl fragments with pyridine derivatives.
Synthetic Route
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Precursor Synthesis : Prepare 2-pyridylacetic acid derivatives functionalized with an oxime group.
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Decarboxylative Coupling : React the acid with a benzyl halide under palladium catalysis.
Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%).
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Ligand : Xantphos (10 mol%).
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Base : Cs₂CO₃ (2.0 eq.).
Mitsunobu Reaction for Benzyloxy Group Introduction
If the oxime’s hydroxyl group is unprotected, a Mitsunobu reaction installs the benzyl moiety.
Procedure
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Oxime Preparation : Synthesize pyridine-2-aldoxime from pyridine-2-carbaldehyde and hydroxylamine.
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Benzylation : React the oxime with benzyl alcohol using DIAD and triphenylphosphine.
Conditions :
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Reagents : Oxime (1.0 eq.), benzyl alcohol (1.2 eq.), DIAD (1.5 eq.), PPh₃ (1.5 eq.).
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Solvent : THF, 0°C to room temperature.
Radical-Based Functionalization
Drawing from US6437139B1, radical intermediates could theoretically introduce the benzyloxyiminomethyl group.
Proposed Mechanism
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Radical Generation : Decompose α-ketoesters or oxalates to generate alkoxycarbonyl radicals.
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Pyridine Functionalization : The radical reacts at the 2-position of pyridine, followed by oxidation to form the imine.
Challenges :
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Controlling regioselectivity.
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Avoiding over-oxidation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Condensation | Simple, high-yield, minimal steps | Requires pre-formed aldehyde | 70–85% |
| Vilsmeier-Haack | Accessible from 2-methylpyridine | Multi-step, moderate yields | 60–75% |
| Palladium Coupling | Functional group tolerance | Costly catalysts, optimization required | 50–65% |
| Mitsunobu | Efficient benzylation | Requires hydroxylamine intermediate | 60–75% |
| Radical | Novel approach | Unproven for this substrate, low selectivity | N/A |
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbaldehyde O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
2-Pyridinecarbaldehyde O-benzyloxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It may be used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-pyridinecarbaldehyde O-benzyloxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural differences between 2-(Benzyloxyiminomethyl)pyridine and related compounds:
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
- Unlike 2-(Chloromethyl)pyridine hydrochloride, the target lacks alkylation capacity, limiting its utility in covalent drug design .
Q & A
Q. What are the optimal synthetic routes for 2-(Benzyloxyiminomethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyridine derivatives are synthesized under anhydrous conditions using polar aprotic solvents like DMF or DMSO to prevent hydrolysis of reactive intermediates . Key steps include:
- Protecting the hydroxyl group with a benzyl moiety via benzylation.
- Introducing the iminomethyl group using formylation reagents (e.g., POCl3/DMF Vilsmeier-Haack conditions).
- Optimizing stoichiometry and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield.
Yield improvements (70–85%) are achieved by controlling moisture levels and using inert atmospheres (N₂/Ar) .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine and benzyl groups) and imine protons (δ 8.5–9.5 ppm). Discrepancies in peak splitting may arise from tautomerism or solvent effects, requiring variable-temperature NMR for resolution .
- IR Spectroscopy : Detect C=N stretches (~1600–1650 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹). Contamination by hydrolysis products (e.g., aldehydes) can obscure imine peaks, necessitating rigorous drying .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out side products like benzyl alcohol derivatives .
Advanced Research Questions
Q. How can crystallographic analysis resolve ambiguities in the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving tautomeric forms (e.g., imine vs. enamine) and steric effects. SHELX software (e.g., SHELXL for refinement) is used to:
- Refine hydrogen atom positions via riding models.
- Analyze torsion angles to confirm the planar geometry of the iminomethyl group.
- Address twinning or disorder using the TWIN/BASF commands .
Example: A related compound, 2-(1,3-oxazolin-2-yl)pyridine, was resolved with R-factor < 5% using SHELXTL, highlighting the importance of high-resolution data (>1.0 Å) .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
- Methodological Answer : SAR studies focus on modifying substituents to enhance target binding. For example:
- Benzyloxy Group : Replace with electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Iminomethyl Moiety : Introduce steric hindrance (e.g., bulky aryl groups) to modulate enzyme inhibition (e.g., kinase targets) .
Biological assays (e.g., IC₅₀ determination) should be paired with computational docking (AutoDock Vina) to validate binding modes. Contradictions between in silico predictions and experimental IC₅₀ values may arise from solvation effects, requiring free-energy perturbation (FEP) calculations .
Q. How can researchers address discrepancies in reactivity data under varying experimental conditions?
- Methodological Answer : Contradictory reactivity (e.g., unexpected hydrolysis or side reactions) can be mitigated by:
- Solvent Screening : Compare aprotic (DMF) vs. protic (MeOH) solvents to assess nucleophilic susceptibility .
- Kinetic Studies : Use in situ FT-IR to monitor reaction progress and identify intermediates.
- Computational Modeling : Apply density functional theory (DFT) to model transition states and predict activation barriers for competing pathways .
Example: In 2-(Chloro(4-chlorophenyl)methyl)pyridine, solvent polarity was found to dictate SN1 vs. SN2 dominance, explaining yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
